molecular formula C13H13NO2 B13853476 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one

6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one

Cat. No.: B13853476
M. Wt: 215.25 g/mol
InChI Key: JBUNDTHGDXLXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is a chemical compound with a unique structure that includes a hydroxypentynyl group attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an alkyne with an aryl or vinyl halide. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets. The hydroxypentynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one is unique due to its combination of a hydroxypentynyl group and a dihydroisoindolone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-(5-hydroxypent-1-ynyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C13H13NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1,3,7,9H2,(H,14,16)

InChI Key

JBUNDTHGDXLXDG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C#CCCCO)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.